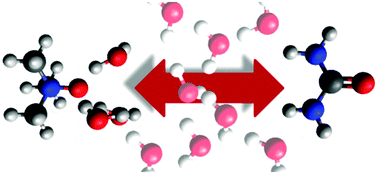Water-mediated interactions between trimethylamine-N-oxide and urea†
Physical Chemistry Chemical Physics Pub Date: 2014-08-12 DOI: 10.1039/C4CP02709D
Abstract
The amphiphilic osmolyte trimethylamine-N-oxide (TMAO) is commonly found in natural organisms, where it counteracts biochemical stress associated with urea in aqueous environments. Despite the important role of TMAO as osmoprotectant, the mechanism behind TMAO's action has remained elusive. Here, we study the interaction between urea, TMAO, and water in solution using broadband (100 MHz–1.6 THz) dielectric spectroscopy. We find that the previously reported tight hydrogen bonds between 3 water molecules and the hydrophilic amine oxide group of TMAO, remain intact at all investigated concentrations of urea, showing that no significant hydrogen bonding occurs between the two co-solutes. Despite the absence of direct TMAO–urea interactions, the solute reorientation times of urea and TMAO show an anomalous nonlinear increase with concentration, for ternary mixtures containing equal amounts of TMAO and urea. The nonlinear increase of the reorientation correlates with changes in the viscosity, showing that the combination of TMAO and urea cooperatively enhances the hydrogen-bond structure of the ternary solutions. This nonlinear increase is indicative of water mediated interaction between the two solutes and is not observed if urea is combined with other amphiphilic solutes.

Recommended Literature
- [1] More than just tails: intrinsic disorder in histoneproteins
- [2] Control of oxygen vacancies in ZnO nanorods by annealing and their influence on ZnO/PEDOT:PSS diode behaviour†
- [3] Improving levoglucosan and hydrocarbon production through gas-phase synergy during cellulose and polyolefin co-pyrolysis†
- [4] Perfluoro-tagged, phosphine-free palladium nanoparticles supported on silica gel: application to alkynylation of aryl halides, Suzuki–Miyaura cross-coupling, and Heck reactions under aerobic conditions†
- [5] Discrimination of soluble and aggregation-prone proteins based on sequence information
- [6] Copper-catalysed α-selective allylic alkylation of heteroaryllithium reagents†
- [7] Dendrimer-stabilized bismuth sulfidenanoparticles: synthesis, characterization, and potential computed tomography imaging applications†
- [8] Mesoporous SrTiO3nanowires from a template-free hydrothermal process†
- [9] Exfoliated MoS2 nanosheets confined in 3-D hierarchical carbon nanotube@graphene architecture with superior sodium-ion storage†
- [10] Thermoresponsive metalloprotein-based hybrid hydrogels for the reversible and highly selective removal of lead(ii) from water†










